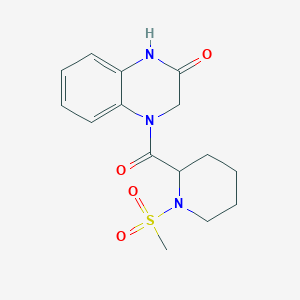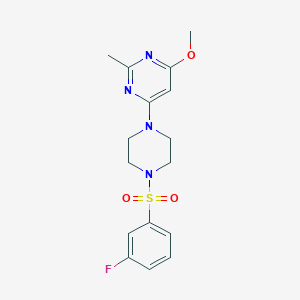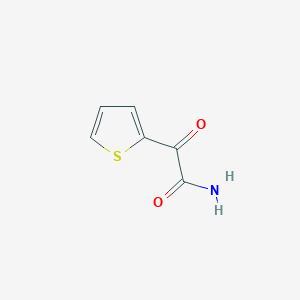
4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-(methylsulfonyl)piperidine-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C15H19N3O4S and its molecular weight is 337.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Aromatic sulfonamides, including structures similar to the queried compound, have shown promising results as oxidative stress-inducing anticancer agents. They induced oxidative stress and glutathione depletion in different cancer cell lines, exerting cytotoxic effects at micromolar concentrations. Specifically, certain sulfonamides exhibited high cytotoxicity against leukemia, melanoma, glioblastoma, and various other cancer cells, highlighting their potential in cancer therapy (Madácsi et al., 2013).
Synthesis and Biological Evaluation
Research on synthesizing new diarylsulphides and diarylsulphones containing quinazol-4-one moieties has provided insight into the biological activities of these compounds. The synthesized compounds underwent biological testing to evaluate their potential, demonstrating the importance of structural modifications for achieving desired biological effects (Abbady et al., 2007).
Antimicrobial Activities
The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens affecting Lycopersicon esculentum (tomato plants). These findings underscore the potential of these compounds in addressing agricultural pathogens and diseases (Vinaya et al., 2009).
Neurological and Cardiovascular Applications
Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines were investigated for their α1-adrenergic receptor antagonist activity, displaying high affinity and moderate selectivity. These compounds, showing antagonistic behavior at α1-adrenoceptor subtypes, could be beneficial in developing therapies targeting neurological and cardiovascular disorders (Rak et al., 2016).
Oxidative Metabolism and Drug Development
Investigations into the oxidative metabolism of novel antidepressants highlighted the roles of various cytochrome P450 enzymes. These studies are crucial for understanding the metabolic pathways of new therapeutic agents, aiding in the development of drugs with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).
特性
IUPAC Name |
4-(1-methylsulfonylpiperidine-2-carbonyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-23(21,22)18-9-5-4-8-13(18)15(20)17-10-14(19)16-11-6-2-3-7-12(11)17/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVJXOXMLVWAAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 6-acetyl-2-(3-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2361458.png)
![ethyl {2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2361459.png)
![4-(Hydroxyimino)-3-(4-methylphenyl)indeno[2,3-D]pyrazole](/img/structure/B2361460.png)
![N-tert-butyl-2-[(5,6-dichloropyridin-3-yl)formamido]acetamide](/img/structure/B2361461.png)




![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)
![methyl 4-({[3-oxo-6-(phenylsulfonyl)[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2361475.png)
![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)


